Product packaging for DL-VALINE (D8)(Cat. No.:)

DL-VALINE (D8)

Cat. No.: B1579842
M. Wt: 125.20
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Amino Acids in Advanced Chemical and Biological Research

Deuterated amino acids, molecules where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), have become indispensable tools in modern scientific inquiry. This isotopic substitution, while minimally altering the chemical properties of the amino acid, imparts a significant mass change that can be readily detected by advanced analytical techniques. This unique characteristic allows researchers to trace the metabolic fate of amino acids, elucidate complex biochemical pathways, and gain unprecedented insights into protein structure and dynamics. nih.govacs.orgacs.org

The use of deuterated amino acids offers several advantages over traditional labeling methods. Unlike radioactive isotopes, deuterium is stable and non-radioactive, making it safer to handle and eliminating the need for specialized disposal protocols. Furthermore, the kinetic isotope effect, where the heavier deuterium atom can slow down reaction rates, provides a powerful tool for studying enzyme mechanisms and metabolic fluxes. nih.gov The incorporation of deuterated amino acids into proteins can also enhance signals in nuclear magnetic resonance (NMR) spectroscopy, facilitating the determination of protein structures in solution. nih.gov

Historical Context and Evolution of Isotopic Labeling Techniques

The journey of isotopic labeling began in the early 20th century with the discovery of isotopes by pioneers like J.J. Thomson. solubilityofthings.com Early research primarily focused on radioactive isotopes, which were instrumental in tracing metabolic pathways. However, the advent of mass spectrometry and its continuous refinement opened the door for the widespread use of stable isotopes like deuterium. nih.gov

Initially, the introduction of deuterium into molecules was a complex and often non-selective process. However, advancements in synthetic chemistry and the development of enzymatic methods have enabled the site-specific and stereoselective deuteration of amino acids. nih.govnih.gov Techniques such as stable isotope labeling by amino acids in cell culture (SILAC) have revolutionized proteomics by allowing for the precise quantification of protein expression levels. solubilityofthings.com These sophisticated techniques have transformed our ability to study the intricate molecular choreography of life.

Overview of DL-VALINE (D8) as a Key Isotopic Tracer and Probe

DL-VALINE (D8) is a deuterated form of the essential branched-chain amino acid valine, where all eight hydrogen atoms have been replaced by deuterium. sigmaaldrich.com This high level of deuteration makes it an excellent tracer for a variety of research applications. As a racemic mixture, DL-VALINE (D8) contains both the D- and L-isomers of the amino acid, which can be useful in studies where stereospecificity is being investigated or is not a critical factor.

DL-VALINE (D8) is frequently employed as an internal standard in mass spectrometry-based analyses for the accurate quantification of valine and other amino acids in complex biological samples like plasma and tears. ckisotopes.comrsc.orgnih.gov Its distinct mass shift allows for clear differentiation from its unlabeled counterpart, ensuring precise and reliable measurements. ckisotopes.com Beyond its role as a standard, DL-VALINE (D8) serves as a valuable probe in metabolic research, helping to unravel the intricacies of amino acid metabolism and its role in health and disease. ckisotopes.comsci-hub.se

PropertyValue
Chemical Formula C5H3D8NO2
Molecular Weight 125.20 g/mol
Synonyms (±)-2-Aminoisovaleric Acid-d8; H-DL-Val-OH-d8; DL-Valine-2,3,4,4,4,5,5,5-d8
Isotopic Purity Typically ≥98 atom % D
Physical Form Solid
Melting Point ~295 °C (sublimates)
Data sourced from multiple chemical suppliers. sigmaaldrich.comsigmaaldrich.com

Properties

Molecular Weight

125.20

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies for Dl Valine D8

Chemical Synthesis Pathways for Deuterated Valine

Chemical synthesis offers precise control over the isotopic labeling pattern of amino acids. These methods range from building the molecule from scratch using deuterated starting materials to exchanging hydrogen atoms on the pre-existing valine structure.

De Novo Synthesis from Deuterated Precursors

De novo synthesis is a powerful strategy for producing highly deuterated molecules by constructing the target compound from simple, isotopically enriched building blocks. wisc.edunih.govresearchgate.net This bottom-up approach ensures that deuterium (B1214612) is incorporated at specific, predetermined positions within the molecular structure.

The synthesis of highly deuterated amino acids often begins with commercially available deuterated starting materials. pnas.org For DL-Valine (D8), a plausible synthetic route would start from a deuterated analogue of isobutyraldehyde (B47883). A known method for synthesizing D-valine begins with isobutyraldehyde, sodium cyanide, and ammonium (B1175870) carbonate to form an intermediate hydantoin. researchgate.netgoogle.com By substituting the starting isobutyraldehyde with its deuterated counterpart, isobutyraldehyde-d7, and performing the subsequent reactions in a deuterated solvent like deuterium oxide (D₂O), one can achieve a high level of deuterium incorporation to produce DL-Valine (D8).

Initial efforts in the field have led to the successful synthesis of other highly deuterated amino acids such as DL-glutamic acid-d5 and L-phenylalanine-d8, demonstrating the feasibility of this approach for complex molecules. pnas.org

Hydrogen-Deuterium Exchange Protocols for Valine

Hydrogen-Deuterium (H-D) exchange reactions provide a direct method for introducing deuterium into a molecule by replacing existing hydrogen atoms. mdpi.com These reactions are often catalyzed by acids or bases and are dependent on factors like pH and temperature. mdpi.comresearchgate.net

Acid- and base-catalyzed H-D exchange processes typically proceed through an enolization mechanism, which makes the hydrogen atoms on carbons adjacent to a carbonyl group (α-hydrogens) susceptible to exchange. mdpi.com For valine, this would primarily target the α-hydrogen. Achieving full deuteration to the D8 level through this method alone is challenging due to the difficulty in exchanging the non-acidic C-H bonds on the isopropyl side chain under standard conditions.

More advanced methods utilize transition metal catalysts to achieve regioselective deuteration. An efficient ruthenium-catalyzed method has been developed for H-D exchange using D₂O as the deuterium source. rsc.org This technique employs directing groups within the substrate molecule, such as esters or carboxylic acids, to guide the deuterium incorporation to specific sites. rsc.org Gas-phase H-D exchange reactions have also been studied for deprotonated amino acids, which can offer a high degree of selectivity. acs.org

Table 1: Research Findings on H-D Exchange Methods for Amino Acids

MethodKey FindingsApplicability to ValineReference
Acid-Catalyzed Exchange in DCl/D₂OStudied kinetics of H-D exchange at α and γ positions of glutamic acid. The reaction rate is dependent on temperature and reactant concentrations.The principles are applicable to the α-hydrogen of valine. Side-chain deuteration is more challenging. researchgate.net
Ruthenium-Catalyzed H-D ExchangeAchieves regiospecific H-D exchange directed by functional groups like carboxylic acids, using D₂O as the deuterium source.Highly relevant for selectively deuterating specific positions in valine. rsc.org
Gas-Phase H-D ExchangeDemonstrated site-specific labeling on the M-H ions of arginine and lysine (B10760008).Potentially allows for controlled, selective deuteration of valine in a research setting. acs.org

Regio- and Stereoselective Deuteration Strategies

Achieving specific deuteration patterns (regioselectivity) and controlling the 3D orientation of the deuterium atom (stereoselectivity) are significant challenges in synthesis. nih.govresearchgate.net Recent advances have provided sophisticated tools to address this.

A notable strategy involves a dual-protein catalysis system using an aminotransferase (DsaD) and a partner protein (DsaE). wisc.edunih.govresearchgate.net This enzymatic system can catalyze H/D exchange at both the Cα and Cβ positions of various amino acids, including valine. wisc.edu Interestingly, the presence of the DsaE protein dictates the site of exchange; without it, deuteration occurs exclusively at the Cα position. wisc.edunih.govresearchgate.net This provides a powerful method for controlling the deuteration pattern.

Other chemical methods have also been developed. For instance, an enantioselective α-deuteration of amino acid derivatives can be achieved using sodium ethoxide in deuterated ethanol (B145695) (EtOD), yielding products with high enantiopurity. acs.org Furthermore, photoredox catalysis offers a modern approach for the synthesis of enantioenriched α-deuterated α-amino acids. researchgate.net

Biosynthetic and Chemoenzymatic Approaches for Deuterium Incorporation

Biosynthetic methods leverage the metabolic machinery of microorganisms or isolated enzymes to produce deuterated compounds. These approaches can be highly efficient and cost-effective, especially for producing uniformly labeled molecules.

Microbial Fermentation for Deuterated Amino Acid Production

Microorganisms can be cultured in media where hydrogen has been largely replaced by deuterium, typically by using heavy water (D₂O) and a deuterated carbon source. The microbes then synthesize amino acids and other essential molecules, incorporating deuterium from the environment.

Facultative methylotrophic bacteria, such as Brevibacterium methylicum, have been successfully used to produce highly deuterated amino acids. iiste.org By growing these bacteria on a minimal salt medium containing deuterated methanol (B129727) ([U-²H]MeOH) and gradually increasing concentrations of D₂O (up to 98%), researchers have produced deuterated alanine, valine, and leucine/isoleucine with deuterium enrichment levels up to 75%. iiste.orgicddt.com

Another approach involves growing algae in D₂O to produce a fully deuterated biomass. A mixture of deuterated L-amino acids can then be isolated from this algal biomass through acid hydrolysis and purification steps. google.com Alternatively, deuterated amino acids derived from algal extracts can be added to a standard H₂O-based growth medium to achieve high levels of deuteration (60-92%) in expressed proteins, a method that is more cost-effective than using bulk D₂O. nih.gov

Table 2: Microbial Production of Deuterated Amino Acids

OrganismDeuterium Source(s)Product(s)Deuterium EnrichmentReference
Brevibacterium methylicum[U-²H]MeOH and D₂O (up to 98%)Phenylalanine, Alanine, Valine, Leucine/IsoleucineUp to 75% iiste.orgicddt.com
Algae (e.g., Plectonema calothricoides)D₂OMixture of L-amino acidsHighly deuterated ("perdeuterio") pnas.orggoogle.com
E. coli (in H₂O)Supplemented deuterated algal amino acidsExpressed proteins60-92% deuteration nih.gov

Enzyme-Catalyzed Deuteration for Site-Selective Labeling

Chemoenzymatic strategies utilize isolated enzymes to perform specific chemical transformations, combining the selectivity of enzymes with the practicality of chemical synthesis. wisc.edunih.gov This approach is particularly effective for site-selective labeling. wisc.edu

As mentioned previously, the dual-protein system of DsaD and DsaE is a prime example of enzyme-catalyzed deuteration. wisc.edunih.govresearchgate.net This system can be used on a preparative scale to produce amino acids, including valine, with high levels of deuterium incorporation at the Cα and Cβ positions. wisc.edu For example, using this system, valine was successfully deuterated with high incorporation at both Cα and Cβ. wisc.edu

Other enzymatic methods have also been explored. A photodecarboxylase from the alga Chlorella variabilis (CvFAP) has been engineered to catalyze the light-driven decarboxylative deuteration of carboxylic acids using D₂O as the deuterium source. nih.gov While this has not been specifically reported for valine synthesis, the principle of using enzymes to mediate deuterium incorporation from D₂O is a rapidly developing field. nih.govacs.org These biocatalytic methods are advantageous due to their high specificity, which often limits the formation of unwanted byproducts. acs.org


Adaptation of Microorganisms for Growth in Deuterated Media

A common and effective method for producing deuterated amino acids is through the cultivation of microorganisms in media where protium (B1232500) (¹H) is replaced with deuterium (²H or D). nih.goviiste.org While higher eukaryotes struggle to survive in high concentrations of deuterium, many microorganisms, including bacteria and algae, can be adapted to grow in fully deuterated media. nih.govnih.gov This adaptation, however, often comes at the cost of a reduced growth rate. nih.govnih.gov

The process involves gradually increasing the concentration of heavy water (D₂O) in the growth medium, allowing the microorganisms to adapt to the isotopic substitution. scispace.com This adaptation is a complex process that can lead to changes in various physiological parameters, including the duration of the lag phase, cell generation time, and biomass yield. scispace.com For instance, studies on Escherichia coli have shown that transitioning from a protonated to a completely deuterated minimal medium leads to a significant reduction in growth rate. nih.govnih.gov This is accompanied by widespread changes in the proteome, with a notable upregulation of enzymes involved in hydrogen transfer reactions, suggesting that the kinetic isotope effect is a major limiting factor for cellular function in a deuterated environment. nih.gov

Microorganisms such as algae are particularly useful for producing deuterated amino acids. google.comnih.gov They can be grown autotrophically on media containing high concentrations of D₂O, leading to the synthesis of highly deuterated biomolecules. iiste.org The deuterated amino acids can then be isolated from the protein hydrolysates of the harvested biomass. iiste.orggoogle.com This biological route offers an efficient way to produce a mixture of deuterated L-amino acids. google.com

The choice of microorganism and the specific growth conditions are critical for optimizing the yield and deuteration level of the target amino acid. For example, facultative methylotrophic bacteria like Bacillus methylicum have been used to produce L-phenylalanine with high levels of deuterium enrichment by growing them in media containing D₂O and deuterated methanol. iiste.org Similarly, Corynebacterium glutamicum is a key bacterium used in the industrial production of L-valine, and its metabolic pathways are well-understood, making it a suitable candidate for producing deuterated valine through metabolic engineering. asm.orgresearchgate.netacs.org

The table below summarizes the effects of deuterated media on microbial growth, based on findings from various studies.

MicroorganismMedium ConditionObserved Effect on GrowthReference
Escherichia coliTransition from protonated to fully deuterated minimal mediumReduction in growth rate from 0.67 h⁻¹ to 0.37 h⁻¹ nih.gov
Bacillus subtilisGrowth in maximum deuterated media (99.9 at. % D₂O)Increased cell generation times and slightly reduced biomass accumulation scispace.com
Bacillus methylicumGradually increasing concentrations of D₂OProportional increase in the duration of the lag-period and reduction of microbial biomass yields scispace.com
ChlorellaGrowth in 60% and 100% D₂OSignificant suppression of protein synthesis nih.gov

Control and Assessment of Deuterium Enrichment Levels

Ensuring the desired level of deuterium incorporation and verifying the isotopic purity of DL-Valine (D8) are critical steps in its production. Several analytical techniques are employed for this purpose.

Isotopic Purity Verification Techniques

The determination of isotopic purity is essential as it confirms the extent to which hydrogen atoms have been replaced by deuterium in the valine molecule. researchgate.net High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this verification. rsc.org

Mass Spectrometry (MS): HR-MS, particularly with electrospray ionization (ESI), is a rapid and highly sensitive method for determining the isotopic purity of deuterated compounds. researchgate.net It allows for the differentiation of various isotopologues (molecules that differ only in their isotopic composition) based on their mass-to-charge ratio. researchgate.net By analyzing the isotopic distribution in the mass spectrum, the percentage of molecules containing the desired number of deuterium atoms can be calculated. researchgate.netpitt.edu This method offers the advantages of low sample consumption and the ability to perform in-situ analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of the molecule and the specific sites of deuterium labeling. rsc.orguthscsa.edu While proton (¹H) NMR can be used to quantify the residual proton signals against an internal standard, deuterium (²H) NMR is particularly useful for highly deuterated compounds. researchgate.netgoogle.comsigmaaldrich.com In ²H NMR, the signals from deuterium atoms are observed directly, providing a clean spectrum without interference from proton signals. sigmaaldrich.com Furthermore, ¹³C NMR can be utilized to quantify the degree of isotope labeling at specific molecular sites by observing the deuterium-induced isotope shifts on the ¹³C resonances. researchgate.netnih.gov

The following table outlines the key features of the primary techniques used for isotopic purity verification.

TechniquePrincipleInformation ProvidedAdvantages
High-Resolution Mass Spectrometry (HR-MS)Measures the mass-to-charge ratio of ions to distinguish isotopologues.Isotopic distribution and overall enrichment level.High sensitivity, speed, low sample consumption. researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyExploits the magnetic properties of atomic nuclei to provide structural information.Site-specific deuterium incorporation, structural integrity, and quantification of enrichment. rsc.orgresearchgate.netDetailed structural information, direct observation of deuterium. sigmaaldrich.com

Quantitative Analysis of Deuterium Distribution

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) can provide some information on the location of deuterium labels by analyzing the fragmentation patterns of the deuterated molecule. researchgate.net By comparing the fragmentation of the labeled compound to its unlabeled counterpart, it is possible to deduce which parts of the molecule contain deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the site-specific distribution of deuterium. researchgate.netnih.gov As mentioned previously, ¹H, ²H, and ¹³C NMR can all be employed to precisely identify which hydrogen atoms have been substituted. sigmaaldrich.commsu.edu For example, ¹³C NMR experiments that decouple both proton and deuterium nuclei can resolve the signals from different isotopologues, allowing for accurate integration and quantification of deuterium content at specific sites. researchgate.netnih.gov This level of detail is crucial for understanding the results of metabolic flux analysis or mechanistic studies where DL-Valine (D8) is used as a tracer. rsc.org

The following table provides a summary of research findings related to the quantitative analysis of deuterium enrichment.

Analytical MethodKey FindingApplicationReference
LC-ESI-HR-MS and NMRA combined strategy to determine isotopic enrichment and structural integrity.General for deuterated compounds. rsc.org
GC-MSA simple and accurate method for determining deuterium enrichment of glucose hydrogen atoms.Applicable to studies of gluconeogenesis using deuterated water. nih.govcapes.gov.brnih.gov
¹³C NMR with ¹H and ²H decouplingAllows for the quantification of deuterium content at specific molecular sites by resolving isotopic shifts.Useful for randomly or non-specifically deuterated molecules. researchgate.netnih.gov
ESI-HRMSRapid and sensitive method for characterizing isotopic purity based on H/D isotopologue ions.In-situ isotopic purity analysis. researchgate.net

Advanced Spectroscopic Characterization Utilizing Dl Valine D8

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In the realm of biomolecular NMR, the sheer number of protons in large molecules like proteins leads to crowded spectra with significant signal overlap, complicating analysis. The strategic incorporation of deuterated amino acids, such as DL-Valine-d8, is a cornerstone technique for overcoming these challenges. isotope.comnih.govnih.gov

Deuteration for Signal Simplification and Enhanced Resolution

The primary benefit of using DL-Valine-d8 in NMR is the dramatic simplification of proton (¹H) spectra. annualreviews.org Deuterium (B1214612) has a much smaller gyromagnetic ratio compared to protons, which results in several key advantages:

Reduction of Signal Overlap: By replacing protons with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated, a process known as spectral editing. nih.govannualreviews.org This "dilution" of proton signals reduces crowding and allows for the resolution of individual resonances that would otherwise be obscured. nih.gov

Narrower Linewidths: The dominant relaxation mechanism for protons in large proteins is dipole-dipole interaction with other nearby protons. annualreviews.org Substituting protons with deuterium significantly reduces these dipolar interactions, leading to longer relaxation times and, consequently, much narrower signal linewidths. nih.govrsc.org This enhanced resolution is critical for studying high-molecular-weight systems, often making the difference between an uninterpretable and a high-quality spectrum. rsc.orgresearchgate.net

Suppression of Spin Coupling: Deuteration also reduces the complexity caused by ¹H-¹H spin-spin coupling, further simplifying the spectrum and aiding in the assignment of remaining proton signals. annualreviews.org

This approach of selective protonation in a deuterated background, often by providing specific labeled precursors like DL-Valine-d8 during protein expression, is now a standard for NMR studies of proteins larger than 25 kDa. researchgate.net

Structural Elucidation of Peptides and Proteins

DL-Valine-d8 is instrumental in determining the three-dimensional structures of peptides and proteins in their native solution environment. nmims.edu By incorporating deuterated valine, researchers can selectively observe specific parts of the molecule.

When [U-²H, ¹³C, ¹⁵N]-labeled samples (where U stands for uniform labeling) are used, it becomes possible to obtain backbone resonance assignments for proteins and protein complexes up to 100-150 kDa in size. rsc.org While complete deuteration simplifies spectra, it also removes the protons needed for detecting Nuclear Overhauser Effect (NOE) signals, which are crucial for determining spatial proximities between atoms. nih.gov Therefore, a common strategy involves the use of selectively protonated methyl groups, such as those in valine, within a perdeuterated protein. rsc.orgresearchgate.net This is achieved by adding protonated precursors like α-ketoisovalerate to a deuterated growth medium, which specifically labels the methyl groups of valine and leucine. rsc.org These methyl groups act as sensitive probes, allowing for the detection of long-range NOEs used to define the protein's fold. rsc.org

Tandem mass spectrometry (MS/MS) methods, such as Hot Electron Capture Dissociation (HECD), can also be used to differentiate between isomers like valine and norvaline within a peptide sequence, which is critical for accurate structural characterization. researchgate.net

Probing Molecular Dynamics and Conformational Changes

Proteins are not static entities; they are dynamic molecules that undergo constant conformational changes to perform their biological functions. researchgate.netnih.gov DL-Valine-d8 is a valuable probe for studying these dynamics. Techniques like hydrogen-deuterium exchange (HDX) coupled with mass spectrometry or NMR provide insights into the flexibility and stability of different protein regions. researchgate.netnih.govnih.gov

In HDX experiments, a protein is placed in a deuterated buffer (D₂O), and the rate at which backbone amide protons exchange with deuterium from the solvent is measured. nih.gov Regions that are flexible or solvent-exposed will exchange protons more quickly, whereas regions that are buried within the protein core or involved in stable hydrogen bonds (like those in α-helices and β-sheets) will exchange much more slowly. nih.govnih.gov By incorporating DL-Valine-d8 and analyzing the resulting peptides by mass spectrometry, researchers can map the dynamic landscape of the protein. nih.gov This method is highly sensitive to conformational changes that occur upon ligand binding, protein-protein interaction, or folding/unfolding events. researchgate.netualberta.ca

The table below summarizes findings from a study on protein dynamics, illustrating how different regions of a protein exhibit varied deuterium uptake, reflecting their structural environment.

Protein RegionDeuterium Uptake (%)Interpretation
Flexible Loop85High solvent accessibility, dynamic
α-Helix Core15Protected, stable secondary structure
Ligand Binding Site (unbound)70Accessible and flexible
Ligand Binding Site (bound)25Becomes more ordered and protected upon binding

This table is illustrative and based on typical results from HDX-MS experiments.

Investigating Protein-Ligand and Protein-Protein Interactions

Understanding how proteins interact with other molecules is fundamental to biology and drug discovery. meilerlab.orgnih.gov NMR spectroscopy using isotopically labeled amino acids like DL-Valine-d8 is a powerful technique for mapping these interaction interfaces at atomic resolution.

When a ligand binds to a protein, it often induces chemical shift perturbations (CSPs) in the NMR spectrum for the amino acid residues at the binding site. By using a selectively labeled protein (e.g., with ¹⁵N-labeled valine in a deuterated background), researchers can easily track changes in the valine signals upon addition of the ligand. Residues showing significant CSPs are identified as being part of or near the binding interface. The high sensitivity of methyl groups has also been exploited for screening ligands using NMR spectroscopy. rsc.org

Similarly, for protein-protein interactions, one protein partner can be uniformly deuterated while the other remains protonated. annualreviews.org This "NMR-invisible" deuterated protein effectively eliminates half of the signals, allowing for unambiguous observation of the spectral changes occurring in the protonated partner upon complex formation. annualreviews.org This approach helps to map the interaction surface and understand the structural basis of the complex. nih.gov

Mass Spectrometry (MS) Methodologies and Internal Standard Applications

In mass spectrometry, stable isotope-labeled compounds are essential for achieving high accuracy and precision in quantitative analysis. DL-Valine-d8, with its mass shift of +8 Daltons compared to natural valine, is an ideal internal standard for this purpose. medchemexpress.comshoko-sc.co.jp

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for the absolute quantification of analytes in complex biological samples like urine, plasma, or tissue extracts. lcms.cznih.gov The technique relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. rsc.org

DL-Valine-d8 serves this role perfectly for the quantification of endogenous valine. lcms.cz Because the labeled standard is chemically identical to the unlabeled analyte, it behaves identically during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or matrix effects. rsc.org

In the mass spectrometer, the unlabeled ("light") valine and the deuterated ("heavy") DL-Valine-d8 are detected as two distinct signals based on their mass-to-charge (m/z) ratio. The concentration of the natural valine in the original sample is then calculated from the ratio of the signal intensities of the light and heavy forms. ckisotopes.com This method provides exceptional accuracy and is widely used in clinical chemistry, metabolomics, and newborn screening for metabolic disorders. medchemexpress.comlcms.czrsc.org

The table below shows typical mass transitions used in an LC-MS/MS method for quantifying valine using Valine-d8 as an internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Valine (Analyte)118.172.1
DL-Valine-d8 (Internal Standard)126.279.1

Note: The exact m/z values can vary slightly based on derivatization and instrument calibration. lcms.czrsc.org

Development of LC-MS and GC-MS Assays for Metabolite Profiling

DL-Valine (D8) is extensively used as an internal standard for the quantification of its unlabeled counterpart, L-valine, and other metabolites in various biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-MS (GC-MS). caymanchem.comsigmaaldrich.cn The co-elution of the deuterated standard with the native analyte allows for the correction of variations in sample preparation and instrument response, leading to highly accurate and reproducible measurements. lcms.cz

In a study on plant metabolomics, DL-Valine (D8) was part of a suite of stable isotope-labeled amino acids used to develop a rapid LC-MS method for the analysis of major polar metabolites. researchgate.net This method, utilizing a polar, reversed-phase column, allowed for the reliable determination of nearly all essential amino acids, including valine, in a single 25-minute run. researchgate.net Similarly, in the analysis of amino acids in human tears, L-Valine-d8 was employed as an internal standard to compensate for matrix effects in a hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry method. rsc.orgrsc.org

The application of DL-Valine (D8) is also crucial in the metabolomic profiling of food products. For instance, in a study investigating the changes in flavor and bioactive components of Phlebopus portentosus mushrooms under low-temperature storage, LC/MS- and GC/MS-based metabolomic profiling was conducted. frontiersin.orgnih.gov Such studies often rely on stable isotope-labeled internal standards like DL-Valine (D8) to accurately track the changes in metabolite concentrations over time.

Below is a table summarizing the use of deuterated valine in various MS-based metabolite profiling studies:

Study Focus Analytical Technique Role of Deuterated Valine Matrix
Plant Metabolomics researchgate.netLC-MSInternal StandardPlant Tissue
Human Tear Analysis rsc.orgrsc.orgHILIC-Q-Orbitrap-MSInternal StandardHuman Tears
Fungal Metabolomics frontiersin.orgnih.govLC/MS and GC/MSInternal Standard (implied)Mushroom
General Metabolomic Analysis sigmaaldrich.cnLC/MS or GC/MSConcentration StandardGeneral
Mammalian Urine Analysis lcms.czLC/MSInternal StandardMammalian Urine

Application in Quantitative Proteomics (e.g., SILAC-based approaches, non-human context)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. sigmaaldrich.comisotope.com While arginine and lysine (B10760008) are most commonly used, other amino acids like valine can also be employed. nih.gov The use of deuterated amino acids, including DL-Valine (D8), is less common in SILAC for LC-MS because they can sometimes be chromatographically resolved from their non-deuterated counterparts, which can complicate quantification. sigmaaldrich.com However, in specific non-human contexts, labeled valine has been successfully utilized.

One of the pioneering examples of in-vivo SILAC was the partial labeling of chickens by feeding them a diet containing stable isotope-labeled valine. nih.govnih.gov This approach was instrumental in determining protein turnover rates in a living organism. nih.gov

The application of SILAC has also been extended to insects, such as the fruit fly Drosophila melanogaster. By feeding flies with SILAC-labeled yeast, researchers achieved almost complete labeling in the first filial generation, creating "SILAC flies" for in-vivo quantitative proteomics. nih.gov While this particular study may not have exclusively used valine, it demonstrates the feasibility of using essential amino acids for metabolic labeling in non-mammalian model organisms.

In the realm of microbiology, SILAC has been applied to various bacteria and fungi. For instance, Escherichia coli has been metabolically labeled using several amino acids, including leucine, which is structurally similar to valine. nih.gov The fungus Aspergillus flavus has been labeled using heavy arginine. nih.gov These examples underscore the adaptability of the SILAC methodology to a wide range of organisms where DL-Valine (D8) could potentially be used as the labeling agent, particularly for studying the turnover and expression of valine-rich proteins.

The following table highlights key aspects of SILAC applications in non-human contexts where labeled amino acids, including valine, have been used or could be applicable.

Organism Labeling Approach Key Finding/Application
Chicken (Gallus gallus) nih.govnih.govDiet with labeled valineDetermination of in-vivo protein turnover rates.
Fruit Fly (Drosophila melanogaster) nih.govDiet with labeled yeastAccurate in-vivo protein quantification and study of sexual dimorphism.
Bacteria (e.g., E. coli) nih.govCulture medium with labeled amino acidsMonitoring changes in protein expression under different growth conditions.
Fungi (e.g., Aspergillus flavus) nih.govCulture medium with labeled amino acidsQuantitative analysis of the proteome.

Matrix Effect Compensation in Analytical Workflows

The matrix effect is a significant challenge in quantitative mass spectrometry, where co-eluting substances from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard, such as DL-Valine (D8), is a widely accepted strategy to compensate for these effects. rsc.orgacs.org

Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. rsc.org By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix can be effectively normalized.

In a study analyzing amino acids in human tears, researchers observed that the mass response of spiked amino acids in the tear matrix was decreased to 70% of the response in a simple water matrix. rsc.orgrsc.org By using L-Valine-d8 and another labeled amino acid as internal standards, they were able to compensate for this signal suppression and achieve accurate quantification. rsc.orgrsc.org

Similarly, in the development of an untargeted LC-MS metabolomics method for plasma and feces, Valine-d8 was included as an internal standard to monitor signal drift and ensure data quality in these complex matrices. acs.org

The principle of using a stable isotope-labeled internal standard for matrix effect compensation is summarized in the table below:

Challenge Solution Mechanism Outcome
Ion Suppression/Enhancement by Matrix ComponentsUse of a co-eluting stable isotope-labeled internal standard (e.g., DL-Valine (D8))The internal standard and analyte are affected by the matrix in the same way.Accurate quantification by using the ratio of analyte to internal standard signal.

Other Spectroscopic Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for studying the vibrational modes of molecules. Deuterium substitution, as in DL-Valine (D8), induces noticeable shifts in the vibrational frequencies, which can aid in the assignment of specific spectral bands. nih.gov The heavier mass of deuterium causes vibrations involving the C-D bond to occur at lower frequencies compared to the corresponding C-H vibrations.

Studies on amino acids have shown that FT-IR can distinguish between racemic (DL) and enantiopure (D or L) forms in the solid state due to differences in their crystal structures and hydrogen bonding networks. thermofisher.com The FT-IR spectra of D-phenylalanine and L-phenylalanine, for example, are similar but not identical. yildiz.edu.tr

In research on poly(L-valine), N-deuteration was used to help identify amide frequencies. pnas.org The amide A band, associated with N-H stretching, shifts to a lower frequency upon deuteration. For instance, in a study of L,D-alternating valine peptides, the amide A band observed around 3295 cm⁻¹ in the non-deuterated form shifted upon N-deuteration, confirming its assignment. umich.edu This principle of isotopic shifting is fundamental to using deuterated compounds like DL-Valine (D8) for detailed vibrational analysis. nih.govumich.edu

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to the chiral environment and secondary structure of molecules. While FT-IR cannot distinguish between enantiomers in solution, CD spectroscopy can. thermofisher.com

Studies using CD spectroscopy on peptides containing valine have provided insights into their solution conformations. For example, the UV-CD spectrum of tri-valine in D₂O indicated that it adopts a flat β-strand conformation. capes.gov.br Deuterium substitution in the solvent (D₂O vs. H₂O) can also influence the conformational equilibrium of peptides, as observed for tri-alanine, suggesting that hydrogen bonding with the solvent plays a major role in stabilizing certain structures. capes.gov.br

Raman Spectroscopy of Deuterated Valine

Raman spectroscopy, like FT-IR, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium in valine leads to predictable shifts in the Raman spectrum. aip.org Vibrations associated with the amino group (NH₂) are particularly sensitive to deuteration. The N-H stretching and bending modes shift to lower frequencies upon replacement with deuterium (N-D). aip.org For example, the principal deformation frequency of the NH₂ group is near 1620 cm⁻¹, while the corresponding ND₂ frequency is around 1200 cm⁻¹. aip.org

In a study of L,D-alternating valine peptides, both Raman and IR spectra were analyzed. umich.edu The amide I band in the Raman spectrum was observed at a different frequency (around 1672-1678 cm⁻¹) compared to the IR spectrum (around 1640-1643 cm⁻¹), providing complementary information for structural assignment. umich.edu N-deuteration helped to identify the amide III bands. umich.edu

Temperature-dependent Raman studies of L-valine and partially deuterated L-valine have been conducted to understand conformational changes and hydrogen bond interactions. researchgate.net Furthermore, research into removing Fermi resonance in the C-H stretching region of Raman spectra has proposed using specifically deuterated molecules, which would include molecules like DL-Valine (D8), to simplify the spectra and facilitate the study of molecular structure and dynamics. ustc.edu.cn

The table below shows a comparison of vibrational frequencies for N-H and N-D groups from a general study on deuterated amino groups. aip.org

Vibrational Mode Frequency (cm⁻¹) for -NH₃⁺ / -NH₂ Frequency (cm⁻¹) for -ND₃⁺ / -ND₂ Frequency Ratio (H/D)
Valence Vibration~2970~2180~1.36
Deformation Frequency~1620~1200~1.35

Dl Valine D8 in Mechanistic and Metabolic Flux Research

Tracer Applications in Metabolic Pathway Elucidation

As a tracer, DL-Valine (D8) is introduced into a biological system, and its journey through various metabolic pathways is monitored, typically using mass spectrometry. The deuterium (B1214612) atoms act as a "heavy" label, allowing researchers to distinguish the tracer and its metabolic products from the naturally occurring, unlabeled molecules within the system.

The rate at which proteins are synthesized and degraded, known as protein turnover, is a fundamental cellular process. DL-Valine (D8) is used to measure the rates of amino acid turnover and de novo biosynthesis in various model systems. isotope.com When introduced to cell cultures or microbial systems, the rate of incorporation of labeled valine into newly synthesized proteins can be quantified. This provides a direct measure of protein synthesis rates. Conversely, the dilution of the labeled valine pool by newly synthesized, unlabeled valine can be used to determine biosynthesis rates.

These studies are critical for understanding how different conditions, such as nutrient availability or genetic modifications, affect cellular growth and protein metabolism. For instance, researchers can compare the amino acid turnover rates in normal versus cancerous cell lines to identify metabolic vulnerabilities in tumors.

Parameter MeasuredExperimental ApproachTypical Finding
Protein Synthesis Rate Introduction of DL-Valine (D8) into cell culture medium; measurement of labeled valine incorporation into protein over time via LC-MS/MS.Cells under optimal growth conditions exhibit a higher rate of D8-Valine incorporation into the proteome compared to cells under stress.
Amino Acid Biosynthesis Monitoring the isotopic enrichment of the intracellular free valine pool after introducing a labeled precursor (e.g., ¹³C-glucose). The rate of dilution of a pre-existing DL-Valine (D8) pool can also be used.In auxotrophic microbial strains unable to synthesize valine, no de novo biosynthesis is observed, and all valine for protein synthesis is derived from the external medium.
Amino Acid Turnover A pulse-chase experiment where cells are first incubated with DL-Valine (D8) (pulse) and then transferred to a medium with unlabeled valine (chase). The rate of decline of labeled valine in proteins is measured.The half-life of specific proteins can be determined, revealing differences in protein stability and degradation pathways.

Valine, along with leucine and isoleucine, is a branched-chain amino acid (BCAA), and its metabolic pathways are crucial for cellular energy and signaling. nih.gov DL-Valine (D8) is instrumental in tracing the catabolic (breakdown) and anabolic (buildup) pathways of BCAAs.

In catabolism, valine is first transaminated to α-ketoisovalerate. youtube.com This is followed by an irreversible oxidative decarboxylation step, eventually leading to the production of propionyl-CoA, which can enter the citric acid cycle. caymanchem.comresearchgate.netresearchgate.net By feeding cells DL-Valine (D8) and analyzing the isotopic enrichment in these downstream metabolites, researchers can map the pathway and identify potential bottlenecks or dysregulations. Such studies have linked impaired BCAA catabolism to metabolic diseases like insulin resistance and type 2 diabetes. nih.govwisc.edu

PathwayKey EnzymeTracer Application of DL-Valine (D8)Research Implication
Anabolism (Biosynthesis) Acetohydroxy acid synthaseTracing the incorporation of labeled precursors (e.g., deuterated pyruvate) into the valine backbone.Understanding the regulation of valine synthesis in microorganisms for biotechnological production. nih.govnih.gov
Catabolism (Degradation) Branched-chain aminotransferase (BCAT)Following the transfer of the amino group from D8-Valine to α-ketoglutarate, forming labeled glutamate.Elucidating the role of BCAA transamination in nitrogen balance and its primary occurrence in skeletal muscle. youtube.com
Catabolism (Degradation) Branched-chain α-keto acid dehydrogenase (BCKDH)Measuring the appearance of deuterium in downstream metabolites like isobutyryl-CoA and propionyl-CoA. researchgate.netIdentifying defects in the BCKDH complex, which is characteristic of Maple Syrup Urine Disease. caymanchem.com

Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions in a biological system. nih.gov By using substrates labeled with stable isotopes, such as DL-Valine (D8) for hydrogen/carbon tracing or in combination with ¹⁵N for nitrogen tracing, the flow of atoms through metabolic networks can be precisely measured. embopress.org

When DL-Valine (D8) is metabolized, its deuterated carbon backbone can be tracked as it is incorporated into other molecules. For example, the glucogenic nature of valine means its carbon skeleton can be used to synthesize glucose. nih.govcaymanchem.com Tracing the deuterium atoms from valine into glucose provides a quantitative measure of this gluconeogenic flux. Similarly, by using [¹⁵N, D8]-DL-Valine, researchers can simultaneously track the fate of both the nitrogen and carbon atoms, providing a comprehensive view of amino acid metabolism. embopress.org This is particularly useful for studying how nitrogen is assimilated and distributed between different biosynthetic pathways, such as those for other amino acids and nucleotides. embopress.org

Beyond individual pathways, DL-Valine (D8) helps to map the complex, interconnected web of biochemical reactions within a cell. The metabolic fate of valine is not linear; its intermediates can be channeled into various intersecting pathways. For instance, propionyl-CoA derived from valine catabolism is a key node, linking amino acid metabolism with fatty acid and cholesterol metabolism. researchgate.net

By using DL-Valine (D8) as a tracer, scientists can determine the relative contribution of valine to different metabolic pools. This approach allows for the construction of detailed metabolic network models, which are essential for systems biology and metabolic engineering. For example, in biotechnology, such models are used to optimize the production of L-valine in engineered microorganisms like Corynebacterium glutamicum by identifying and modifying key metabolic fluxes. nih.govresearchgate.net

Enzyme Mechanism Studies Using Kinetic Isotope Effects (KIEs)

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govsemanticscholar.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. The use of DL-Valine (D8) allows for the measurement of deuterium KIEs on enzymes that process valine.

By comparing the reaction rate of an enzyme with unlabeled DL-Valine versus DL-Valine (D8), a KIE can be calculated.

A significant KIE (>1) suggests that the C-H bond cleavage is part of the rate-limiting step of the reaction. nih.govnih.gov

A KIE near unity (≈1) implies that C-H bond breaking is not rate-limiting; another step, such as substrate binding or product release, is slower. nih.govmarquette.edu

This technique provides invaluable insight into the transition state of an enzymatic reaction, helping to confirm or refute proposed chemical mechanisms. semanticscholar.orgnih.gov

Enzyme ClassReaction Step StudiedExpected Outcome with DL-Valine (D8)Mechanistic Insight
Dehydrogenases Hydride transfer from valine to a cofactor (e.g., NAD⁺)A significant primary KIE (typically 2-7) if this step is rate-limiting.Confirms that the C-H bond cleavage is the key chemical event controlling the reaction speed.
Transaminases Cleavage of the α-carbon-hydrogen bond during transaminationA measurable KIE if the proton abstraction from the α-carbon is part of the rate-limiting step.Helps determine the sequence of bond-breaking and bond-forming events in the enzyme's active site.
Hydroxylases Abstraction of a hydrogen atom prior to oxygen insertionA large KIE can indicate that C-H bond activation is the rate-limiting chemical step.Provides evidence for the specific C-H bond being targeted by the enzyme and its role in the overall reaction rate.

Determination of Transition State Structures

The use of isotopically labeled molecules like DL-Valine (D8) is central to the study of reaction mechanisms, particularly in elucidating the structure of transition states. This is primarily achieved by measuring the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org

The C-D bond is stronger and possesses a lower zero-point vibrational energy than a C-H bond. princeton.edu Consequently, more energy is required to break a C-D bond. If this bond is broken or formed during the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated compound compared to the non-deuterated one. princeton.eduwikipedia.org This phenomenon is known as a primary KIE. The magnitude of this effect, expressed as the ratio of the rate constants (kH/kD), provides critical information about the nature of the transition state. princeton.edu

A large primary KIE (typically kH/kD > 2) suggests that the hydrogen/deuterium atom is being transferred in the rate-determining step and that the bond to it is significantly broken in the transition state.

The maximum KIE is observed when the proton is symmetrically shared between the donor and acceptor atoms in the transition state.

A small or non-existent KIE (kH/kD ≈ 1) indicates that the C-H bond is not broken in the rate-limiting step or that the transition state occurs very early or very late along the reaction coordinate.

Secondary kinetic isotope effects (SKIEs) can also provide valuable information. These are observed when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. wikipedia.org SKIEs are typically smaller than primary KIEs but can reveal changes in the steric environment or hybridization at the labeled position as the reaction proceeds from the ground state to the transition state. wikipedia.orglibretexts.org

KIE Value (kH/kD)Implication for Transition State Structure
~1C-H bond cleavage is not involved in the rate-determining step.
2 - 8C-H bond cleavage occurs in the rate-determining step (Primary KIE).
> 7-8 (at 25°C)Suggests a symmetric, linear transition state with significant quantum tunneling.
< 1 (Inverse KIE)Indicates a stiffening of vibrational modes at the labeled position in the transition state, often seen in equilibrium processes.

Probing Proton Transfer Mechanisms

Proton transfer is a fundamental step in a vast number of enzymatic reactions. nih.gov DL-Valine (D8) is an effective probe for investigating these mechanisms. By comparing the rate of reaction with DL-Valine versus DL-Valine (D8), researchers can determine if the abstraction of a proton from a specific position on the valine molecule is a kinetically significant event.

Furthermore, KIE studies can help differentiate between competing mechanistic pathways. For example, a reaction could proceed through a single, concerted step where all bonds are broken and formed simultaneously, or through a multi-step pathway involving one or more intermediates. nih.gov The magnitude of the KIE can help support one mechanism over another. In the reaction of L-methionine with tyrosine phenol-lyase, the rate of enzymatic isotope exchange was found to be much faster than predicted by the kinetics of intermediate formation, suggesting an alternative, possibly concerted, mechanism for the alpha-proton exchange. nih.gov

Deuteration Effects on Biochemical Processes and Pathway Regulation

The substitution of hydrogen with deuterium in DL-Valine (D8) can lead to measurable changes in biochemical processes. These changes stem from the kinetic isotope effect and subtle alterations in the physical properties of the C-D bond compared to the C-H bond, which can influence enzyme kinetics and protein stability.

Impact on Enzyme Activity and Substrate Specificity

The most direct impact of using DL-Valine (D8) on an enzyme-catalyzed reaction is the potential alteration of kinetic parameters due to the KIE. wikipedia.org If the cleavage of a C-H bond in valine is a rate-limiting step for an enzyme, substituting the substrate with DL-Valine (D8) will result in a lower maximum reaction velocity (Vmax). nih.gov

This effect can be illustrated by considering a hypothetical D-amino acid oxidase that processes D-valine. nih.govnih.gov The kinetic parameters for such an enzyme could be determined using both the deuterated and non-deuterated substrates.

SubstrateMichaelis Constant (Km)Maximum Velocity (Vmax)kH/kD on Vmax
DL-Valine1.5 mM100 µmol/minN/A
DL-Valine (D8)1.6 mM20 µmol/min5.0

In this hypothetical example, the Km values are very similar, suggesting that deuteration has not significantly affected the enzyme's binding affinity for the substrate. However, the Vmax for DL-Valine (D8) is five times lower than for DL-Valine. This large KIE on Vmax (D V = 5.0) strongly implies that C-D bond cleavage is a major rate-limiting step in the catalytic cycle. nih.gov Such findings can also shed light on substrate specificity, as the enzyme clearly processes the protonated substrate much more efficiently. In cases where C-H bond cleavage is not rate-limiting, deuteration may have little to no effect on the observed enzyme activity. researchgate.net

Alterations in Protein Folding and Stability

Incorporating deuterated amino acids like DL-Valine (D8) into the polypeptide chain of a protein can induce subtle changes in its folding, stability, and dynamics. Valine is a hydrophobic amino acid, and its side chain often contributes to the formation of the hydrophobic core that drives protein folding and maintains the tertiary structure. nih.gov

While the effect of a single DL-Valine (D8) substitution may be negligible, the widespread incorporation of deuterated amino acids can lead to measurable changes in a protein's melting temperature (Tm) or its resistance to chemical or thermal denaturation. These effects are exploited in advanced biophysical techniques like small-angle neutron scattering (SANS), where deuterium labeling is used to study the structure and dynamics of proteins and other biological macromolecules. mdpi.comresearchgate.net

PropertyC-H BondC-D BondImplication for Protein Stability
Bond Length~1.09 Å~1.06 ÅSlightly shorter bond can lead to more compact packing in the hydrophobic core.
Bond StrengthWeakerStrongerHigher energy required to break the bond; less reactive.
Zero-Point EnergyHigherLowerAffects the thermodynamics of bond cleavage and conformational changes.
PolarizabilityHigherLowerCan subtly alter van der Waals and hydrophobic interactions.

Role of Dl Valine D8 in Biological Systems Research Models

Microbial Metabolic Engineering and Fermentation Studies

In the field of microbial biotechnology, understanding and optimizing metabolic pathways is crucial for the efficient production of valuable compounds like amino acids. DL-Valine (D8) serves as a critical tracer to elucidate and engineer these complex networks.

Optimization of Amino Acid Production in Engineered Strains

The industrial production of amino acids, such as L-valine, frequently relies on engineered microbial strains, notably Corynebacterium glutamicum. europa.eunih.gov Metabolic engineering strategies are employed to maximize yield, involving the enhancement of precursor supply chains and the modification of key enzymes to overcome feedback inhibition. nih.govd-nb.info

Stable isotope tracers like DL-Valine (D8) are instrumental in these optimization efforts. By introducing the labeled compound into the fermentation medium, researchers can track its incorporation and conversion, providing a quantitative measure of the flux through the engineered biosynthetic pathways. isotope.comfrontiersin.org For instance, studies have focused on increasing L-valine production by modifying the ilvBNC operon and reducing the activity of competing pathways to increase pyruvate (B1213749) availability. d-nb.info Using a deuterated tracer in such a modified strain would allow for precise measurement of how these genetic changes impact the flow of carbon toward valine synthesis. Another application is in optimizing fermentation conditions; for example, valine supplementation in brewer's wort has been shown to decrease the formation of undesirable diacetyl by yeast. nih.gov Using DL-Valine (D8) in such a process would help to trace the metabolic fate of the supplemented valine and its influence on related pathways. nih.gov

Research GoalEngineering StrategyRole of DL-Valine (D8) Tracer
Increase L-Valine TiterStrengthen glycolysis, weaken byproduct pathways, modify key enzymes (e.g., in C. glutamicum). nih.govd-nb.infoTo quantify the metabolic flux towards valine, verifying the efficacy of genetic modifications. medchemexpress.comfrontiersin.org
Reduce Unwanted ByproductsSupplement fermentation media with valine to inhibit competing pathways (e.g., diacetyl in beer). nih.govTo trace the uptake and metabolic influence of the supplemented valine on cellular pathways. nih.gov
Enhance Precursor SupplyKnock out or down-regulate genes that divert precursors like pyruvate away from the valine pathway. d-nb.infoTo measure the change in carbon flow from central metabolism into the valine biosynthesis pathway. isotope.compnas.org

Characterization of Microbial Metabolic Bottlenecks

When an engineered microbe is fed DL-Valine (D8) or a deuterated precursor, the pattern of deuterium (B1214612) enrichment in downstream metabolites is analyzed. frontiersin.org An accumulation of a labeled metabolic intermediate immediately preceding a particular enzymatic step is a clear indicator of a bottleneck at that point in the pathway. nottingham.ac.ukresearchgate.net This approach provides a dynamic view of the intracellular reaction network, allowing researchers to identify specific enzymes that need to be overexpressed or engineered for improved activity. researchgate.net This data-driven approach is crucial for the rational design of microbial cell factories and has been applied to optimize valine production strains by identifying targets for further genetic modification. d-nb.inforesearchgate.net

Investigating Microbial Physiological Responses to Deuteration

The introduction of deuterated compounds can influence the physiology of microorganisms. While bacteria can be adapted to grow in fully deuterated environments, the process involves significant physiological adjustments as the stronger deuterium-hydrogen bonds can alter the kinetics of enzymatic reactions and the stability of macromolecules. wikipedia.org

DL-Valine (D8) can be used as a probe to study these adaptive responses. By supplying the deuterated amino acid, researchers can investigate how microbial systems handle deuterated substrates. This includes studying the efficiency of transport proteins that mediate the uptake of amino acids and the activity of enzymes that process them. Furthermore, bacteria respond to environmental stresses, such as high osmolarity, by accumulating specific solutes, including amino acids like proline and valine. nih.gov Using DL-Valine (D8) allows for the precise tracing of valine uptake and accumulation under such stress conditions, providing insights into the physiological mechanisms of stress adaptation in a deuterated context.

In Vitro and Ex Vivo Experimental Systems

DL-Valine (D8) is also invaluable in simplified, controlled research settings outside of living organisms, such as cell-free systems and tissue preparations.

Cell-Free Protein Synthesis Systems with Deuterated Amino Acids

Cell-free protein synthesis (CFPS) is an in vitro technique that uses cellular extracts rather than living cells to produce proteins. isotope.com This system offers significant advantages for producing proteins labeled with deuterated amino acids like DL-Valine (D8). researchgate.netfrontiersin.org

A key benefit of CFPS is that protein synthesis occurs in a standard H₂O-based buffer, allowing for the direct incorporation of deuterated amino acids. isotope.comfrontiersin.org This results in a protein that is deuterated at specific non-exchangeable positions (on the carbon backbone) but remains protonated at exchangeable sites, such as amide protons in the peptide backbone. frontiersin.org This is highly desirable for Nuclear Magnetic Resonance (NMR) spectroscopy, as it improves spectral quality without the loss of crucial signals from amide protons. isotope.comcortecnet.com In contrast, producing deuterated proteins in living cells like E. coli requires growing them in heavy water (D₂O), which deuterates all hydrogen sites. isotope.com The subsequent, often incomplete, back-exchange process to restore the amide protons can be harsh and may compromise the protein's structural integrity. isotope.comfrontiersin.org CFPS systems also allow for the addition of inhibitors to prevent enzymatic reactions that could "scramble" the deuterium label, ensuring its precise location. cortecnet.comnih.gov

FeatureCell-Free Protein Synthesis (CFPS)In Vivo Expression (e.g., E. coli)
Deuteration Method Addition of deuterated amino acids (e.g., DL-Valine D8) to H₂O-based reaction mix. frontiersin.orgGrowth of cells in D₂O medium with a deuterated carbon source. isotope.com
Amide Protons Remain protonated (¹H), ideal for NMR. isotope.comfrontiersin.orgBecome deuterated (²H) and require a back-exchange step in H₂O. isotope.com
Label Scrambling Can be minimized by adding inhibitors (e.g., of transaminases). cortecnet.comnih.govScrambling of isotopes is more difficult to control. nih.gov
Protein Integrity Generally gentler, as no harsh back-exchange is needed. frontiersin.orgBack-exchange process can lead to protein unfolding or aggregation. isotope.com
Efficiency Rapid and suitable for high-throughput applications. researchgate.netSlower process involving cell culture and transformation. cortecnet.com

Metabolic Studies in Isolated Organelles or Tissue Slices

To understand metabolism at a subcellular level, researchers use ex vivo models such as isolated organelles (e.g., mitochondria) or tissue slices. frontiersin.orgnih.gov These systems allow for the study of metabolic pathways in a more controlled environment, free from the systemic influences of a whole organism. nih.gov

DL-Valine (D8) is an effective tracer in these experimental setups. For example, in a study of Maple Syrup Urine Disease, a metabolic disorder affecting branched-chain amino acid (BCAA) catabolism, L-Valine-D8 was used in metabolic analyses of brain cortex tissue from a mouse model. biorxiv.org By incubating tissue slices with DL-Valine (D8) and subsequently analyzing the tissue using mass spectrometry, scientists can trace the flow of deuterium through specific catabolic pathways. pnas.orgbiorxiv.org This method allows for the identification of dysfunctional enzymes and the accumulation of specific metabolic intermediates, providing direct insight into the pathology of the disease at the tissue level. biorxiv.orgnih.gov This approach is broadly applicable to studying the metabolism of various tissues and isolated organelles.

Experimental SystemResearch ApplicationRole of DL-Valine (D8)Key Findings
Brain Tissue Slices (Mouse Model) biorxiv.orgInvestigating Maple Syrup Urine Disease (MSUD), a disorder of BCAA metabolism.Used as a tracer to monitor the catabolism of valine in brain tissue.Revealed increased levels of valine in the cortex of MSUD model mice, demonstrating impaired BCAA degradation. biorxiv.org
Isolated MitochondriaStudying mitochondrial respiration and amino acid oxidation.To trace the entry and breakdown of valine within the mitochondrial matrix.Can determine the rate of valine-dependent anaplerosis (replenishment of TCA cycle intermediates). nih.gov
Prostate Cancer TissueInvestigating metabolic reprogramming in cancer. nih.govTo trace the role of valine as a fuel for lipogenesis and mitochondrial succinate (B1194679) pools.Revealed that valine catabolism is critical for fueling cancer cell proliferation and lipid metabolism. nih.gov

Cellular Uptake and Incorporation Kinetics of DL-VALINE (D8)

DL-Valine (D8) serves as a valuable tracer in studies of cellular uptake and incorporation kinetics, providing insights into amino acid transport and protein synthesis. As a deuterated isotopologue of valine, its passage and metabolism within cells can be monitored using mass spectrometry. ckisotopes.commedchemexpress.com Valine is an essential branched-chain amino acid (BCAA) that must be obtained through diet and plays a crucial role in protein synthesis and metabolic processes. caymanchem.comcymitquimica.comnih.gov

Kinetic analyses of L-valine uptake in plant cells, such as tobacco, have revealed the presence of multiple transport systems with different affinities. nih.gov For instance, studies have identified a low-K_m component in both protoplast-derived and suspension-cultured tobacco cells. nih.gov A second, higher-K_m component was observed in suspension-cultured cells, while a non-saturable, linear component was found in protoplast-derived cells. nih.gov The differential expression and altered kinetics of these transporters, particularly the reduced V_max of the low-K_m component in mutant cells, suggest they represent distinct physical transport systems. nih.gov While these studies were conducted with unlabeled L-valine, the principles of uptake kinetics are fundamental to understanding how DL-Valine (D8) would be transported into cells.

Once inside the cell, DL-Valine (D8) can be incorporated into newly synthesized proteins. The rate of this incorporation is a direct measure of protein synthesis rates. This is a key application in proteomics and metabolic research, allowing for the quantification of protein turnover. isotope.comisotope.com The use of stable isotope-labeled amino acids like DL-Valine (D8) in techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) enables the comparative analysis of protein abundance between different cell populations.

The table below summarizes the kinetic components of L-valine uptake observed in tobacco cells, which provides a model for understanding the cellular uptake of DL-Valine (D8).

Table 1: Kinetic Components of L-Valine Uptake in Tobacco Cells

Cell Type Kinetic Component K_m Value V_max Comparison (Wild-Type vs. Mutant)
Protoplast-Derived Cells Low-K_m 45 ± 5 µM V_max in mutant is 12-14 fold lower
Linear (unsaturable) Not Applicable Same magnitude in wild-type and mutant
Suspension-Cultured Cells Low-K_m 84 ± 21 µM V_max in mutant is 12-14 fold lower

Data sourced from studies on L-valine uptake in tobacco cells. nih.gov

Applications in Cellular Metabolism Research

Investigating Cancer Cell Metabolism in Cell Lines

DL-Valine (D8) is a powerful tool for investigating the altered metabolic pathways characteristic of cancer cells. otsuka.co.jp Cancer cells often exhibit distinct metabolic phenotypes, and stable isotope tracers like DL-Valine (D8) are instrumental in elucidating these differences. eurisotop.com By introducing DL-Valine (D8) into cancer cell cultures, researchers can trace the journey of the deuterated valine through various metabolic pathways using techniques like mass spectrometry and NMR. ckisotopes.comisotope.com

A key area of investigation is the metabolism of branched-chain amino acids (BCAAs), including valine. eurisotop.com In some cancers, the enzymes responsible for BCAA catabolism are dysregulated. For example, branched-chain aminotransferase 1 (BCAT1), which catalyzes the first step in BCAA breakdown, is upregulated in several cancers, including glioblastoma. oup.com This upregulation can contribute to increased cell proliferation and invasion. oup.com Using DL-Valine (D8), researchers can quantify the flux through the BCAT-mediated transamination reaction, providing insights into the metabolic dependencies of cancer cells.

Furthermore, studies have shown that the tissue of origin can dictate BCAA metabolism in cancers driven by the same oncogenes, such as Kras. eurisotop.com This highlights the importance of using tracers like DL-Valine (D8) to understand the specific metabolic wiring of different cancer types. The data gathered from these tracer studies can help to identify metabolic vulnerabilities that could be targeted for therapeutic intervention.

Analysis of Amino Acid Metabolism in Specific Cell Types

The application of DL-Valine (D8) extends to the detailed analysis of amino acid metabolism in various specific cell types beyond cancer research. As an essential amino acid, valine's metabolic fate is critical in numerous physiological and pathological contexts. caymanchem.comnih.gov Stable isotope-resolved metabolomics (SIRM) utilizing tracers like DL-Valine (D8) allows for the interrogation of intricate metabolic networks in mammalian systems. eurisotop.com

For example, in neurobiology, understanding the metabolism of BCAAs in brain cells is crucial, as deficiencies can lead to neurological defects. nih.gov DL-Valine (D8) can be used to study BCAA transport across the blood-brain barrier and their subsequent metabolism within neurons and glial cells. In immunology, the metabolic reprogramming of immune cells during activation is a key area of research. Tracing the metabolism of DL-Valine (D8) can reveal how these cells utilize amino acids to support proliferation and effector functions.

The table below presents findings from a study that utilized L-Valine-d8 as an internal standard for quantifying amino acids in human tears, demonstrating its utility in analyzing biological fluids from specific tissues.

Table 2: Use of L-Valine-d8 as an Internal Standard in Amino Acid Analysis of Human Tears

Analyte Group Internal Standard Application
Phenylalanine, Leucine, Isoleucine, Methionine, Valine, Proline, Tyrosine L-Valine-d8 Compensation for matrix effects in quantification by HILIC-Q-Orbitrap-MS. rsc.org

This demonstrates the application of deuterated valine in quantitative analysis of amino acid profiles in specific biological samples. rsc.org

Development of Quantitative Cell-Based Assays

DL-Valine (D8) is integral to the development of robust and accurate quantitative cell-based assays, particularly those employing isotope dilution mass spectrometry (IDMS). ckisotopes.com In this approach, a known amount of the stable isotope-labeled compound, such as DL-Valine (D8), is added to a biological sample as an internal standard. ckisotopes.comcaymanchem.com Because the labeled and unlabeled forms of the amino acid are chemically identical, they behave similarly during sample preparation and analysis. This allows for precise quantification of the endogenous, unlabeled valine by measuring the ratio of the two forms via mass spectrometry. ckisotopes.com

This methodology has been applied to develop validated UPLC-MS/MS assays for the quantification of amino acids in various biological matrices, including rat urine. sigmaaldrich.com Such assays are crucial for metabolomics studies aiming to identify biomarkers for diseases or to understand the metabolic effects of different treatments. For instance, a quantitative assay for amino acids was developed to study potential biomarkers for Alzheimer's disease. worktribe.com

The development of these assays relies on the high chemical and isotopic purity of the stable isotope standards. ckisotopes.com The use of DL-Valine (D8) and other labeled amino acids enables high-coverage metabolome relative quantitative methods, which are essential for large-scale sample analysis in biomedical research. sigmaaldrich.com

Table 3: Compound Names Mentioned in the Article

Compound Name
DL-VALINE (D8)
L-valine
Kras
Branched-chain aminotransferase 1 (BCAT1)
Phenylalanine
Leucine
Isoleucine
Methionine
Proline
Tyrosine
Cysteine
Threonine
Serine
Glutamate
Aspartate
Arginine
Lysine (B10760008)
Histidine

Theoretical and Computational Investigations Involving Dl Valine D8

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Molecular Properties

Quantum chemical calculations are a powerful tool for dissecting the subtle yet significant effects of isotopic substitution. In the case of DL-Valine (D8), these calculations focus on how the increased mass of deuterium influences molecular properties compared to the standard, protiated form. The primary impact of deuteration is on the vibrational frequencies of the molecule. The heavier deuterium atom leads to lower vibrational frequencies for bonds involving deuterium, a phenomenon that can be precisely calculated using methods like Density Functional Theory (DFT). ku.dk

Computational studies using DFT have been employed to calculate the vibrational absorption spectra of valine, showing good agreement with experimental results. yale.edu These calculations provide a detailed understanding of both intermolecular and intramolecular motions within the crystal structure. yale.edu By analyzing the calculated vibrational modes, researchers can quantify the degree to which each mode is translational, rotational, or internal, offering a comprehensive picture of the molecule's dynamic behavior. yale.edu

Property Effect of Deuteration (H to D) Computational Method
Vibrational FrequencyDecreaseDensity Functional Theory (DFT)
Bond Length (e.g., C-D vs C-H)DecreaseAb initio calculations
Bond Strength (e.g., C-D vs C-H)IncreaseAb initio calculations
NMR Chemical ShiftAlteredGauge-Including Atomic Orbital (GIAO)

Molecular Dynamics Simulations of Deuterated Peptides and Proteins

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to observe their movements and interactions over time. The use of deuterated amino acids like DL-Valine (D8) in these simulations is crucial for understanding the behavior of peptides and proteins.

Analysis of Conformational Space and Hydrogen Bonding

The substitution of hydrogen with deuterium can influence the conformational landscape of peptides and proteins. MD simulations can explore this altered landscape, revealing how deuteration affects the folding and flexibility of these biomolecules. uwo.ca A key aspect of this is the impact on hydrogen bonds, which are critical for maintaining the secondary and tertiary structures of proteins.

Modeling of Solvent Interactions in Deuterated Systems

The interaction between a molecule and its solvent environment is crucial for its structure and function. MD simulations are particularly adept at modeling these interactions. When a deuterated molecule like DL-Valine (D8) is placed in a solvent (often heavy water, D2O, in corresponding studies), the network of interactions is subtly different from that of a protiated molecule in normal water. aps.orgosti.gov

Simulations can reveal how the deuterated side chain of valine interacts with surrounding water molecules. aps.orgosti.gov These interactions can influence the solubility of the amino acid and the hydration shell around a protein. The use of implicit solvent models, such as the Polarizable Continuum Model (PCM), can help to distinguish between the effects of the macroscopic solvent environment and specific solute-solvent interactions. mdpi.com Advanced simulation techniques can even model the quantum effects of the nuclei, providing a highly accurate picture of the isotope effects on the structure and electronic properties of the solvated system. aps.orgosti.gov

Metabolic Flux Modeling and Simulation with Deuterated Tracers

DL-Valine (D8) serves as a stable isotope tracer in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a living organism. nih.gov By introducing DL-Valine (D8) into a biological system, researchers can track the path of the deuterium-labeled valine as it is incorporated into various metabolic pathways.

Computational models are essential for interpreting the data from these tracer experiments. nih.gov These models consist of a network of biochemical reactions. By feeding the experimental data (typically from mass spectrometry) into the model, it is possible to calculate the flux, or rate, through each reaction in the network. nih.gov Dynamic metabolic flux analysis (DMFA) is a more advanced approach that can be applied to systems that are not at a metabolic steady state, allowing for the determination of dynamic changes in metabolic fluxes over time. nih.gov

In Silico Prediction of Deuteration Impact on Biochemical Pathways

Computational tools can be used to predict how the deuteration of a specific molecule might affect broader biochemical pathways. This in silico approach can help to guide experimental work and provide a theoretical framework for understanding the observed metabolic changes.

Future Directions and Emerging Research Avenues for Dl Valine D8

Advancements in Stereoselective and Site-Specific Deuteration Technologies

The synthesis of deuterated molecules with high precision is fundamental to their application in research. For amino acids like valine, achieving stereoselectivity (controlling the 3D arrangement of atoms) and site-specificity (placing deuterium (B1214612) at exact locations) is crucial. nih.gov Chemical synthesis methods have historically been complex, often requiring harsh conditions, expensive catalysts like precious metals, and suffering from incomplete deuteration or low selectivity. rsc.orgacs.org Consequently, future research is heavily focused on developing more efficient, selective, and sustainable deuteration technologies.

A significant area of advancement is in biocatalytic deuteration . This approach uses enzymes to catalyze the hydrogen-deuterium exchange with high precision under mild conditions. rsc.org Recent studies have repurposed enzymes not naturally intended for deuteration to achieve this goal. For instance, a PLP-dependent Mannich cyclase (LolT) has been shown to deuterate a wide array of L-amino acids at the α-position with excellent site- and stereoselectivity. nih.gov Similarly, an α-oxoamine synthase (SxtA AONS) has been used to produce α-deuterated amino acids and their methyl esters. acs.org Dual-protein catalysis systems are also being developed to control deuteration at different sites, such as the Cα or Cβ positions of an amino acid, which is particularly important for applications in protein NMR. nih.gov These enzymatic methods offer the advantage of working directly on free amino acids, which simplifies the synthetic process. nih.gov

Chemo-catalytic methods are also evolving. While traditional methods have drawbacks, new strategies are emerging. rsc.org For example, researchers have developed a method using a palladium catalyst with aluminum and heavy water (D₂O) to achieve selective hydrogen-deuterium exchange in amino acids. mdpi.com Another innovative approach uses a copper-catalyzed reaction to achieve site-specific and degree-controlled deuteration of alkyl groups. nih.gov These advancements promise more accessible and cost-effective routes to producing specifically labeled compounds like DL-Valine (D8). simsonpharma.com

Deuteration Technology Description Key Advantages Research Findings/Examples
Biocatalytic Deuteration Utilizes enzymes to catalyze stereoselective and site-specific hydrogen-deuterium exchange. rsc.orgHigh selectivity, mild reaction conditions, environmentally friendly. nih.govA PLP-dependent Mannich cyclase (LolT) can achieve complete α-deuteration of diverse L-amino acids. nih.gov A dual-protein system allows for selective deuteration at either the Cα or Cβ position of amino acids. nih.gov
Chemo-catalytic Deuteration Employs chemical catalysts (e.g., metals) to facilitate deuteration. rsc.orgCan be applied to a broad range of substrates.A Pd/C-Al-D₂O system enables chemo/regioselective H-D exchange on amino acids using D₂O as the deuterium source. mdpi.com
Dual-System Approaches Combines enzymatic or chemo-catalytic steps to achieve complex labeling patterns.Offers enhanced control over the final deuteration pattern.A strategy of α-hydrogen exchange followed by deuterative microbial reduction can produce building blocks with >95% backbone perdeuteration. rsc.org

Integration with Multi-Omics Approaches (e.g., Advanced Metabolomics, Proteomics)

The true power of a labeled compound like DL-Valine (D8) is realized when it is integrated into systems-level analyses, commonly known as multi-omics. creative-proteomics.com By combining genomics, proteomics, and metabolomics, researchers can gain a holistic view of biological processes. creative-proteomics.comnih.gov Stable isotope labeling is a cornerstone of these integrative approaches. pharmiweb.com

In advanced metabolomics , DL-Valine (D8) is frequently used as an internal standard for the accurate quantification of metabolites in complex biological samples like plasma. nih.govnih.govbiologists.com In this role, a known quantity of DL-Valine (D8) is added to a sample; because it is chemically identical to natural valine but has a different mass, it can be distinguished by a mass spectrometer. thalesnano.comgoogle.com This allows for precise measurement of the endogenous valine concentration, correcting for any sample loss or variation during analysis. thalesnano.com Future research will see the expanded use of such standards to build comprehensive metabolic signatures for studying disease progression, such as in type 1 diabetes, and for drug discovery. nih.govpolarismarketresearch.comresearchgate.net

In proteomics , the large-scale study of proteins, stable isotope labeling is transformative. creative-proteomics.com Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) involve growing cells in media where a standard amino acid is replaced by its heavy-isotope-labeled counterpart, such as L-Valine (D8). creative-proteomics.compharmiweb.comcreative-proteomics.com As cells synthesize new proteins, they incorporate the labeled amino acid. creative-proteomics.com By comparing the proteomes of cells grown under different conditions (e.g., healthy vs. diseased), researchers can use mass spectrometry to accurately quantify changes in protein abundance, identify protein-protein interactions, and characterize post-translational modifications. pharmiweb.commoravek.com The compatibility of isotope labeling with various 'omics' technologies enables a comprehensive, systems-level understanding of biological networks. creative-proteomics.com

Omics Field Role of Deuterated Compounds (e.g., DL-Valine (D8)) Key Techniques Research Insights
Metabolomics Serve as internal standards for accurate quantification of metabolites. nih.govbiologists.comIsotope Dilution Mass Spectrometry, Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govmoravek.comEnables precise tracking of metabolic changes in response to disease, drugs, or environmental factors. moravek.com Used to define metabolic signatures of disease progression. nih.govresearchgate.net
Proteomics Enable quantitative comparison of protein expression levels between different samples. creative-proteomics.comStable Isotope Labeling by Amino Acids in Cell Culture (SILAC). pharmiweb.comcreative-proteomics.comAllows for accurate measurement of protein abundance, protein-protein interactions, and post-translational modifications. creative-proteomics.commoravek.com
Genomics Used to track the synthesis and turnover of genetic material. creative-proteomics.comIncorporation of labeled nucleotides into DNA.Allows for precise measurement of transcription rates and identification of genetic variations. pharmiweb.comcreative-proteomics.com

Novel Applications in Systems Biology and Synthetic Biology

Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds like DL-Valine (D8) are invaluable tools for this purpose, acting as tracers to map the flow of molecules through metabolic pathways. nih.gov This is a core component of metabolic flux analysis , which quantifies the rates of metabolic reactions within a cell. nih.gov By supplying a deuterated substrate and tracking the distribution of the deuterium label through various metabolites, researchers can elucidate intricate biochemical networks and understand how they are regulated. creative-proteomics.com

The future will see these techniques applied to increasingly complex questions. For example, by integrating multi-omics data with stable isotope tracing, researchers can connect changes at the genetic and protein level to functional changes in metabolic output. nih.gov This provides a powerful framework for understanding the molecular basis of disease and for identifying new therapeutic targets. moravek.com

In synthetic biology , which involves designing and constructing new biological parts and systems, deuterated amino acids have emerging applications. As engineers seek to build novel metabolic pathways or modify existing ones, deuterated tracers can be used to test and optimize these synthetic circuits. By tracking the flow of a labeled precursor through a newly engineered pathway, scientists can identify bottlenecks, measure product yield, and verify that the pathway is functioning as designed. The development of more economical and efficient methods for producing deuterated building blocks will further enable their use in the iterative design-build-test cycles of synthetic biology. chemrxiv.org

Development of New Analytical Platforms for Deuterated Biomolecules

The ability to detect and quantify deuterated compounds with high sensitivity and resolution is critical. iaea.org Research is continuously pushing the boundaries of analytical instrumentation.

Mass Spectrometry (MS) is a primary tool for analyzing isotope-labeled compounds. thalesnano.com Advances in high-resolution MS allow for more precise differentiation between labeled and unlabeled molecules and the identification of metabolites in complex mixtures. polarismarketresearch.com Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is another powerful technique used to study protein structure and dynamics. Future developments will likely focus on improving the speed and throughput of MS analysis and on developing new software for processing the vast datasets generated in multi-omics experiments. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key platform that benefits greatly from deuteration. nih.gov Replacing hydrogen with deuterium in a large biomolecule like a protein simplifies its complex NMR spectrum, allowing researchers to study the structure and dynamics of molecules that would otherwise be too large to analyze. nih.govoup.com The 'methyl-TROSY' method, which requires the selective incorporation of amino acids with ¹³C¹H₃ methyl groups in an otherwise deuterated protein, has been transformative for studying very large proteins and protein complexes. rsc.org The development of more sophisticated deuteration strategies is crucial for advancing these NMR applications.

Emerging platforms are also on the horizon. Deuterium Raman Imaging is a novel technique that allows for the visualization of the distribution of deuterated small molecules within living cells. By labeling molecules like amino acids, lipids, or drugs with deuterium, their uptake and metabolism can be tracked in real-time with high spatial resolution, offering insights that are difficult to obtain with other methods.

Analytical Platform Principle of Operation Application for Deuterated Biomolecules Future Directions
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio.Quantification of labeled metabolites and peptides; protein identification. thalesnano.compolarismarketresearch.comIncreased sensitivity, higher throughput, advanced data analysis software. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Simplifies spectra of large biomolecules to enable structural and dynamic studies. oup.comAdvanced selective labeling strategies (e.g., methyl-TROSY) to study megadalton-sized protein complexes. rsc.org
Deuterium Raman Imaging Detects the unique vibrational signature of the carbon-deuterium (C-D) bond.Live-cell imaging of the spatial and temporal distribution of deuterated small molecules. Broader application for tracking drugs, nutrients, and metabolites in real-time within cells and tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for DL-Valine (D8) to ensure high isotopic purity (>98%)?

  • Methodological Answer : DL-Valine (D8) is synthesized via chloroacetylation of glycine followed by coupling with deuterated valine. Key steps include:

  • Amino acid protection : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during chloroacetyl derivatization .
  • Purification : Employ ion-exchange chromatography (AG 1-X8 hydroxide form and AG 50W-X2 hydrogen form) to isolate the product, ensuring minimal isotopic contamination .
  • Quality control : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to validate deuteration at all eight positions .

Q. How can researchers characterize DL-Valine (D8) using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • FTIR/Raman spectroscopy : Identify functional groups (e.g., carboxyl, amino) and confirm deuteration-induced shifts in C-D stretching vibrations (~2100 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) : Use chiral columns to distinguish D/L enantiomers and assess racemization during synthesis .
  • Isotope ratio mass spectrometry (IRMS) : Calibrate against certified standards (e.g., Merck Gel, DL-Valine) to quantify δ¹³C and δ¹⁵N isotopic ratios .

Q. What are best practices for handling and storing DL-Valine (D8) to prevent isotopic exchange?

  • Methodological Answer :

  • Storage : Keep in anhydrous conditions at -20°C to minimize H/D exchange with ambient moisture .
  • Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during experimental workflows to avoid contamination .

Advanced Research Questions

Q. How can DL-Valine (D8) serve as an internal standard in metabolic flux analysis (MFA) studies?

  • Methodological Answer :

  • Isotopic tracing : Introduce DL-Valine (D8) into cell cultures to track valine uptake and incorporation into proteins. Use liquid chromatography-tandem MS (LC-MS/MS) to quantify deuterated metabolites .
  • Data normalization : Apply kinetic isotope effect (KIE) corrections to account for metabolic rate differences between deuterated and non-deuterated pathways .

Q. What methodologies resolve contradictions in isotopic labeling efficiency between in vitro and in vivo systems?

  • Methodological Answer :

  • Controlled variable testing : Systematically vary parameters (e.g., pH, temperature, enzyme concentrations) to isolate factors affecting deuteration efficiency .
  • Comparative analysis : Use IRMS to compare isotopic incorporation rates in cell-free systems vs. whole-organism models, adjusting for metabolic compartmentalization .

Q. How can racemization be minimized during solid-phase peptide synthesis (SPPS) using DL-Valine (D8)?

  • Methodological Answer :

  • Coupling conditions : Optimize reaction time (≤1 hour) and temperature (0–4°C) to reduce base-induced racemization during amino acid activation .
  • Resin selection : Use low-acidity resins (e.g., Wang resin) to avoid acidolysis of chiral centers during cleavage .

Data Analysis & Reporting

Q. How should researchers statistically analyze variability in isotopic enrichment data from DL-Valine (D8) experiments?

  • Methodological Answer :

  • Error propagation : Calculate standard deviations from triplicate IRMS runs and report as ± values relative to lab standards (e.g., DL-Valine δ¹³C = -10.57‰ ± 0.2‰) .
  • Multivariate analysis : Apply principal component analysis (PCA) to distinguish technical variability from biological heterogeneity in metabolic tracing datasets .

Q. What criteria validate the use of DL-Valine (D8) in peer-reviewed studies?

  • Methodological Answer :

  • Reproducibility : Document synthesis protocols, purification steps, and analytical parameters (e.g., HPLC gradients, MS ionization settings) to enable replication .
  • Ethical reporting : Disclose funding sources and potential conflicts of interest, adhering to journal guidelines for isotopic compound studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.